Alkaline Phosphatase Isoform Selectivity: Target Compound vs. Parent 7-Hydroxy-3-phenylcoumarin (3-Phenylumbelliferone)
The target compound carries an experimentally determined alkaline phosphatase isoform inhibition profile from BindingDB/ChEMBL curated data. Against human placental alkaline phosphatase (hPLAP), the target compound showed IC50 > 100,000 nM, comparable to the parent phenol 7-hydroxy-3-phenylcoumarin (IC50 = 230,000 nM). However, the target compound demonstrated measurable inhibition of mouse intestinal alkaline phosphatase (mIAP) with IC50 = 1,500 nM, while remaining inactive against human tissue-nonspecific alkaline phosphatase (hTNAP, IC50 > 100,000 nM). This contrasts with the class-level observation that structurally distinct coumarin sulfonates (e.g., 4-methylcoumarin-7-sulfonates) can achieve hTNAP IC50 values as low as 0.58 µM and hIAP IC50 values of 1.11 µM [1]; the 3-phenyl substitution and 4-methoxybenzenesulfonate ester combination in the target compound produces a distinct selectivity fingerprint that avoids potent hTNAP/hIAP inhibition [2].
| Evidence Dimension | Alkaline phosphatase isoform inhibition (IC50) |
|---|---|
| Target Compound Data | hPLAP IC50 > 100,000 nM; hTNAP IC50 > 100,000 nM; mouse IAP IC50 = 1,500 nM |
| Comparator Or Baseline | 7-Hydroxy-3-phenylcoumarin (3-Phenylumbelliferone): hPLAP IC50 = 230,000 nM (BindingDB BDBM50404865). Class-level benchmark from Salar et al. 2017: most potent hTNAP inhibitor (compound 13) IC50 = 0.58 ± 0.17 µM; most potent hIAP inhibitor (compound 20) IC50 = 1.11 ± 0.15 µM |
| Quantified Difference | Target compound is ~153-fold less potent against hIAP than class-leading compound 20; >172-fold less potent against hTNAP than class-leading compound 13. Target compound shows 153-fold selectivity for mouse IAP over hTNAP/hPLAP within its own profile |
| Conditions | Recombinant FLAG-tagged alkaline phosphatase isoforms expressed in African green monkey COS1 cells; chemiluminescence assay; 30 min incubation (BindingDB assay descriptions) |
Why This Matters
For applications where alkaline phosphatase inhibition must be avoided (e.g., fluorescent phosphatase substrate development or orthogonal assay design), the target compound's very weak hTNAP/hPLAP inhibition relative to potent class members provides a defined safety margin.
- [1] Salar, U.; Khan, K.M.; Iqbal, J.; Ejaz, S.A.; Hameed, A.; Al-Rashida, M.; Perveen, S.; Tahir, M.N. Coumarin sulfonates: New alkaline phosphatase inhibitors; in vitro and in silico studies. Eur. J. Med. Chem. 2017, 131, 29–47. Table 1: hIAP and hTNAP IC50 values for compounds 1–38. View Source
- [2] BindingDB BDBM50447415 (CHEMBL3115148). IC50 data: hPLAP > 100,000 nM; hTNAP > 100,000 nM; mouse IAP = 1,500 nM. Sanford-Burnham Medical Research Institute, curated by ChEMBL. View Source
